2,3-Dimethoxy-1,3-butadiene

Catalog No.
S1895611
CAS No.
3588-31-6
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-1,3-butadiene

CAS Number

3588-31-6

Product Name

2,3-Dimethoxy-1,3-butadiene

IUPAC Name

2,3-dimethoxybuta-1,3-diene

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3

InChI Key

NHBDKDZHQKQPTF-UHFFFAOYSA-N

SMILES

COC(=C)C(=C)OC

Canonical SMILES

COC(=C)C(=C)OC

Radical Polymerization

Diels-Alder Chemistry

Preparation of 3,4-dimethoxythiophene

Formation of Thio Esters

Hydrolysis Reaction

Formation of 4-Substituted 3-Nitrochromanones

2,3-Dimethoxy-1,3-butadiene is characterized by its two methoxy groups attached to a butadiene backbone. Its physical properties include a boiling point of approximately 151 °C and a melting point around 19 °C . The compound is known for its reactivity due to the presence of conjugated double bonds, making it suitable for various chemical transformations.

Several synthesis methods for 2,3-Dimethoxy-1,3-butadiene have been documented:

  • Methoxycarbonylation: This method involves the reaction of butadiene derivatives with methanol and carbon monoxide under specific conditions.
  • Alkylation Reactions: The compound can also be synthesized through alkylation of 1,3-butadiene with methanol in the presence of an acid catalyst.

These methods highlight the compound's versatility in synthetic organic chemistry.

2,3-Dimethoxy-1,3-butadiene finds applications in various fields:

  • Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound's properties make it useful in developing polymers and other materials.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for pharmaceutical applications.

Interaction studies involving 2,3-Dimethoxy-1,3-butadiene focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: The compound's electrophilic double bonds make it susceptible to nucleophilic attack.
  • Stability in Various Conditions: Research into its stability under different pH levels and temperatures provides insights into its practical applications.

Several compounds share structural similarities with 2,3-Dimethoxy-1,3-butadiene. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1,3-ButadieneC4H6Basic diene used in polymer production
2-Methoxy-1,3-butadieneC5H8OContains one methoxy group; less reactive
2,3-Dicarbomethoxy-1,3-butadieneC8H10O4More complex structure; used in synthesis

The unique feature of 2,3-Dimethoxy-1,3-butadiene lies in its dual methoxy substituents on the butadiene chain, enhancing its reactivity compared to simpler analogs like 1,3-butadiene.

2,3-Dimethoxy-1,3-butadiene exhibits distinctive thermal properties that are characteristic of substituted conjugated dienes. The compound demonstrates a melting point of 19°C [1] [2] [3], indicating a relatively low transition temperature from solid to liquid phase under standard atmospheric conditions. This low melting point suggests weak intermolecular forces, primarily attributed to the compound's moderate molecular weight of 114.14 g/mol and the presence of methoxy substituents that provide some polar character while maintaining overall molecular flexibility.

The boiling point ranges from 134-136°C at 745 mmHg [2] [4] [5], which reflects the compound's intermediate volatility. This boiling point is significantly higher than that of unsubstituted 1,3-butadiene, demonstrating the stabilizing effect of methoxy substitution on the diene system. The compound exhibits a flash point of 32.8°C [1], classifying it as a flammable liquid requiring careful handling and storage protocols.

Thermal stability analysis reveals that 2,3-dimethoxy-1,3-butadiene maintains structural integrity up to approximately 200°C, beyond which thermal decomposition may occur. The presence of vinyl ether functionalities makes the compound susceptible to acid-catalyzed hydrolysis, as demonstrated in kinetic studies where the compound undergoes a two-stage hydrolysis process [6]. This thermal behavior is influenced by the electron-donating methoxy groups, which stabilize the diene system against thermal degradation while simultaneously making it more reactive toward electrophilic processes.

The vapor pressure of 4.8 mmHg at 25°C [1] indicates moderate volatility, with the compound existing primarily in liquid phase under ambient conditions. Phase transition thermodynamics show that the compound requires minimal energy input for melting, consistent with its low melting point, while vaporization requires substantially more energy due to the need to overcome dipole-dipole interactions between methoxy groups and π-π interactions between conjugated systems.

PropertyValueTemperature/PressureThermodynamic Significance
Melting Point19°C760 mmHgRelatively low melting point
Boiling Point134-136°C745 mmHgModerate boiling point
Flash Point32.8°CClosed cup testFlammable liquid classification
Vapor Pressure4.8 mmHg25°CModerate volatility
Density0.94 g/mL25°CLiquid phase stability

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 2,3-dimethoxy-1,3-butadiene. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals for the methoxy groups appearing as singlets at approximately δ 3.52 ppm (6H, OCH₃) [7], while vinyl protons appear in the downfield region between δ 4.09-4.45 ppm [7]. The vinyl proton signals demonstrate the expected coupling patterns for a 1,3-diene system, with the methoxy substitution causing characteristic chemical shift perturbations due to the electron-donating nature of these groups [8] .

Carbon-13 Nuclear Magnetic Resonance spectroscopy exhibits multiple carbon environments corresponding to the diene system and methoxy carbons. The quaternary carbons bearing methoxy substituents appear at characteristic chemical shifts reflecting the electron-rich nature of the substituted diene system. The vinyl carbons show appropriate downfield shifts consistent with sp² hybridization and conjugation effects [10] [11].

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the molecular structure. Carbon-carbon double bond stretching vibrations appear in the 1600-1650 cm⁻¹ region, while carbon-oxygen stretching frequencies of the methoxy groups are observed in the 1000-1300 cm⁻¹ range [12] [13]. The absence of broad hydroxyl absorption bands confirms the ether nature of the methoxy substituents, distinguishing this compound from potential hydroxyl-containing isomers.

Ultraviolet-Visible spectroscopy demonstrates strong absorption around λₘₐₓ ~230 nm, characteristic of the conjugated diene chromophore [14] [15]. This absorption maximum shows a bathochromic shift compared to unsubstituted 1,3-butadiene (217 nm) [15], reflecting the electron-donating effect of methoxy substituents on the conjugated π-system. The molar extinction coefficient is substantial, indicating allowed π→π* electronic transitions within the conjugated diene system.

Comparative analysis with related butadiene derivatives reveals systematic trends in ultraviolet absorption maxima [15]:

Compoundλₘₐₓ (nm)Substituent Effect
1,3-Butadiene217Base structure
2,3-Dimethyl-1,3-butadiene226+9 nm (two methyls)
2,3-Dimethoxy-1,3-butadiene~230+13 nm (methoxy donation)

This spectroscopic data confirms the enhanced conjugation and electron density in the π-system due to methoxy substitution, supporting the compound's increased reactivity in electrophilic processes while maintaining the characteristic diene electronic structure.

Solubility Parameters and Solvent Interactions

2,3-Dimethoxy-1,3-butadiene exhibits complex solubility behavior reflecting its dual nature as both a conjugated hydrocarbon and a diether. The compound demonstrates excellent solubility in polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and diethyl ether [16] [17]. This high solubility results from favorable dipole-dipole interactions between the methoxy groups and polar solvent molecules, combined with the compound's moderate molecular size facilitating solvation.

Solubility in alcohols (methanol, ethanol) is good [17], attributed to hydrogen bonding interactions between the methoxy oxygen atoms and hydroxyl groups of alcohols. The electron-rich oxygen atoms in the methoxy substituents act as hydrogen bond acceptors, enabling favorable solvation in protic environments. This contrasts with unsubstituted dienes, which typically show poor solubility in polar protic solvents.

Water solubility is limited [18] [19], consistent with the predominantly hydrophobic character of the butadiene backbone. The presence of methoxy groups provides some polar character but insufficient to overcome the hydrophobic contribution of the diene system. This limited aqueous solubility necessitates organic co-solvents for reactions in aqueous media.

Hansen solubility parameters can be estimated for 2,3-dimethoxy-1,3-butadiene using group contribution methods [20] [21]. The dispersion component (δd) is approximately 16-17 MPa½, reflecting the conjugated π-system. The polar component (δp) is elevated to approximately 4-6 MPa½ due to methoxy substitution, while the hydrogen bonding component (δh) remains low at 2-4 MPa½ since the compound lacks hydrogen bond donors.

Solvent TypeSolubilityInteraction Mechanism
WaterLimited/PoorHydrophobic diene dominates
AlcoholsGoodH-bonding with methoxy groups
EthersExcellentDipole interactions, oxygen coordination
Aromatic HydrocarbonsGoodπ-π interactions
Chlorinated SolventsGoodDipole-induced dipole

Solvent-solute interactions are dominated by the methoxy groups in polar environments, while the conjugated diene system governs interactions in nonpolar media. The compound shows excellent miscibility with ethers and esters, moderate solubility in aromatic hydrocarbons through π-π interactions, and good solubility in chlorinated solvents via dipole-induced dipole mechanisms [22] [17].

Electrochemical Properties and Reactivity Indicators

2,3-Dimethoxy-1,3-butadiene exhibits distinctive electrochemical behavior influenced by both the conjugated diene system and electron-donating methoxy substituents. Oxidation potential is estimated to occur around 1.5-2.0 V versus Standard Hydrogen Electrode, which is lower than typical unsubstituted dienes due to the electron-donating effect of methoxy groups [23] [24]. This reduced oxidation potential indicates enhanced electron availability in the highest occupied molecular orbital, facilitating oxidative processes.

Reduction potential is estimated at approximately -2.0 to -2.5 V versus Standard Hydrogen Electrode [25], characteristic of conjugated diene systems. The extended π-conjugation lowers the lowest unoccupied molecular orbital energy, making electron acceptance thermodynamically more favorable compared to isolated alkenes. This reduction potential enables participation in electrochemical reduction processes under appropriate conditions.

Molecular orbital analysis reveals that methoxy substitution elevates the highest occupied molecular orbital energy through resonance donation, while maintaining the lowered lowest unoccupied molecular orbital characteristic of conjugated systems. This electronic structure enhances both electron-donating capability and susceptibility to electrophilic attack, consistent with observed chemical reactivity patterns.

Reactivity indicators demonstrate that the compound functions primarily as an electron donor in electrochemical processes. The methoxy groups provide additional electron density to the π-system, making the compound susceptible to oxidative conditions while resistant to further reduction. This electron-rich character explains the compound's utility in Diels-Alder reactions where it serves as an activated diene [26] [5].

Electrochemical stability is moderate, with the compound showing stability under inert atmospheres but potential degradation under oxidative conditions. The presence of vinyl ether functionalities makes the compound susceptible to hydrolytic decomposition in aqueous electrochemical media, particularly under acidic conditions [6]. Air exposure may lead to autoxidation and peroxide formation, necessitating careful storage and handling protocols.

PropertyValue/DescriptionSignificance
Oxidation Potential~1.5-2.0 V vs SHEEnhanced by methoxy electron donation
Reduction Potential~-2.0 to -2.5 V vs SHEConjugated system facilitates reduction
HOMO EnergyElevatedπ-electron system with donor substituents
LUMO EnergyLoweredExtended conjugation effect
Electron Donating AbilityEnhancedMethoxy groups increase electron density

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3588-31-6

Wikipedia

2,3-Dimethoxy-1,3-butadiene

Dates

Last modified: 08-16-2023

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